molecular formula C9H10FNO2 B2561656 Methyl 3-amino-2-fluoro-6-methylbenzoate CAS No. 1785567-79-4

Methyl 3-amino-2-fluoro-6-methylbenzoate

Cat. No.: B2561656
CAS No.: 1785567-79-4
M. Wt: 183.182
InChI Key: RSIDZTKHSXTEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-fluoro-6-methylbenzoate is a substituted benzoate ester with a fluorine atom at position 2, an amino group at position 3, and a methyl group at position 6. Its molecular formula is C₉H₁₀FNO₂ (molecular weight: 183.18 g/mol). The fluorine atom and amino group contribute to its unique electronic properties, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

methyl 3-amino-2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIDZTKHSXTEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-6-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-6-methylbenzoic acid, followed by reduction to form the corresponding amine. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions (2, 3, 6)
Methyl 3-amino-2-fluoro-6-methylbenzoate - C₉H₁₀FNO₂ 183.18 2-F, 3-NH₂, 6-CH₃
Methyl 3-amino-6-fluoro-2-methylbenzoate 848678-60-4 C₉H₁₀FNO₂ 183.18 2-CH₃, 3-NH₂, 6-F (positional isomer)
Methyl 3-amino-6-chloro-2-fluorobenzoate 1268830-74-5 C₈H₇ClFNO₂ 203.58 2-F, 3-NH₂, 6-Cl (halogen substitution)
Methyl 3-amino-2-chloro-6-fluorobenzoate 1268830-74-5 C₈H₇ClFNO₂ 203.58 2-Cl, 3-NH₂, 6-F (halogen substitution)
Methyl 3-amino-6-fluoro-2-methoxybenzoate 1268830-91-6 C₉H₁₀FNO₃ 199.18 2-OCH₃, 3-NH₂, 6-F (methoxy substitution)

Structural and Electronic Differences

Positional Isomerism: Methyl 3-amino-6-fluoro-2-methylbenzoate (CAS 848678-60-4) shares the same molecular formula as the target compound but differs in substituent positions (2-CH₃ vs. 2-F). This positional isomerism significantly impacts polarity and solubility.

Halogen Substitution: Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS 1268830-74-5) replaces the methyl group at position 6 with chlorine. The larger atomic radius and lower electronegativity of Cl compared to CH₃ increase lipophilicity, making this compound more suited for hydrophobic interactions in pesticidal applications . Methyl 3-amino-2-chloro-6-fluorobenzoate demonstrates how halogen positioning affects reactivity. The 2-Cl substituent may sterically hinder electrophilic substitution at the aromatic ring compared to the 2-F group in the target compound .

Methoxy Substitution: Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS 1268830-91-6) substitutes fluorine at position 2 with a methoxy group (-OCH₃).

Biological Activity

Methyl 3-amino-2-fluoro-6-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound features a methyl ester group, an amino group, and a fluorine atom attached to a methyl-substituted benzoate structure. Its molecular formula is C8H8FNO2C_8H_8FNO_2 with a molecular weight of approximately 171.15 g/mol. The unique arrangement of these functional groups contributes to its biological properties.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies indicate that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial activity : The compound may interact with microbial enzymes or receptors, contributing to its antimicrobial effects.
  • Analgesic effects : Its structural similarity to known analgesics indicates potential pain-relieving properties.

The mechanism of action involves the compound's binding affinity to specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The introduction of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes and interact with target sites effectively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesSimilarity Score
Methyl 4-amino-2,5-dimethylbenzoateAmino group at position 40.98
Methyl 4-amino-2,6-dimethylbenzoateAmino group at position 40.98
Methyl 5-amino-2-methylbenzoateAmino group at position 50.92
Methyl 3-bromo-6-fluoro-2-methylbenzoateBromine instead of amino group0.92

The specific positioning of the amino and fluoro groups in this compound significantly influences its reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Enzyme Inhibition Studies : Research has shown that similar compounds can inhibit enzymes involved in inflammatory responses. For instance, fluorinated analogs have demonstrated enhanced potency in inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .
  • Antimicrobial Testing : In vitro studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the amino group is crucial for enhancing this activity.
  • Pharmacokinetic Properties : The introduction of fluorine has been associated with improved pharmacokinetic profiles, including increased bioavailability and metabolic stability. This is particularly relevant for drug design, where such modifications can lead to more effective therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.